molecular formula C15H22N2O3S B422935 N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

Cat. No.: B422935
M. Wt: 310.4g/mol
InChI Key: PCBKNPBCBVSLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a methyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halide and a suitable base.

    Attachment of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]acetamide
  • N-cyclopentyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]propionamide

Uniqueness

N-cyclopentyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycinamide backbone differentiates it from similar compounds with acetamide or propionamide backbones, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4g/mol

IUPAC Name

N-cyclopentyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17(2)11-15(18)16-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,16,18)

InChI Key

PCBKNPBCBVSLBT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCC2

Origin of Product

United States

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